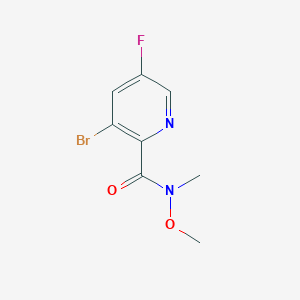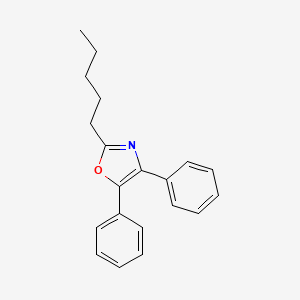
Oxazole, 2-pentyl-4,5-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxazole, 2-pentyl-4,5-diphenyl- is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a pentyl group at the 2-position and phenyl groups at the 4 and 5 positions. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 2-pentyl-4,5-diphenyl- can be achieved through various methods. One common approach is the Fischer oxazole synthesis, which involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid . The reaction typically proceeds under mild conditions and results in the formation of the oxazole ring.
Another method is the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones under acidic conditions . This method is particularly useful for synthesizing 2,5-disubstituted oxazoles.
Industrial Production Methods
Industrial production of oxazole derivatives often involves the use of catalytic systems to enhance the efficiency and yield of the reactions. Magnetic nanocatalysts have been reported to be effective in the synthesis of various oxazole derivatives . These catalysts offer the advantage of easy separation from the reaction mixture using an external magnet, making the process more environmentally friendly and cost-effective.
化学反应分析
Types of Reactions
Oxazole, 2-pentyl-4,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: Oxazoles can be oxidized to form oxazolone derivatives.
Reduction: Reduction of oxazoles can lead to the formation of oxazolines.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
科学研究应用
Oxazole, 2-pentyl-4,5-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
作用机制
The mechanism of action of oxazole, 2-pentyl-4,5-diphenyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, leading to changes in cellular processes. For example, oxazole derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making them effective antimicrobial agents .
相似化合物的比较
Similar Compounds
Oxazole, 2,5-diphenyl-: Similar structure but lacks the pentyl group at the 2-position.
Oxazole, 2-methyl-4,5-diphenyl-: Contains a methyl group at the 2-position instead of a pentyl group.
Uniqueness
Oxazole, 2-pentyl-4,5-diphenyl- is unique due to the presence of the pentyl group, which can influence its chemical reactivity and biological activity. The pentyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
属性
CAS 编号 |
20662-96-8 |
|---|---|
分子式 |
C20H21NO |
分子量 |
291.4 g/mol |
IUPAC 名称 |
2-pentyl-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C20H21NO/c1-2-3-6-15-18-21-19(16-11-7-4-8-12-16)20(22-18)17-13-9-5-10-14-17/h4-5,7-14H,2-3,6,15H2,1H3 |
InChI 键 |
WTZWTWBPJSSEET-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


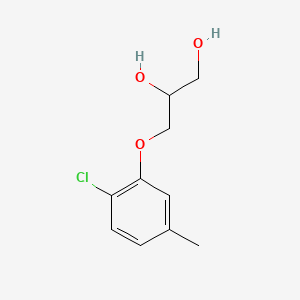
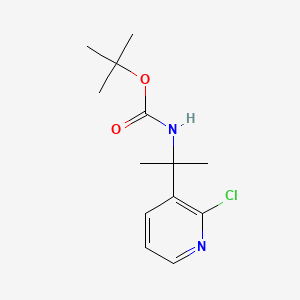

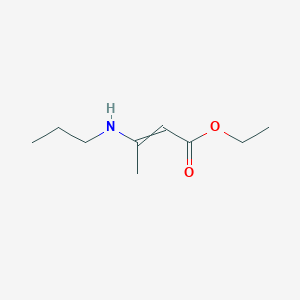
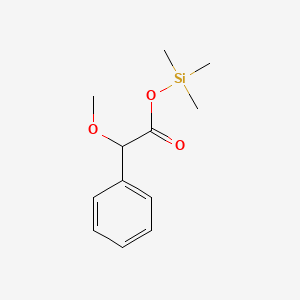
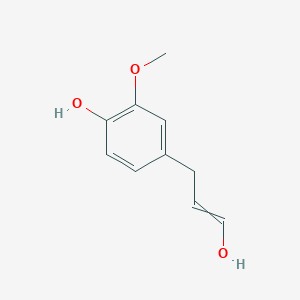
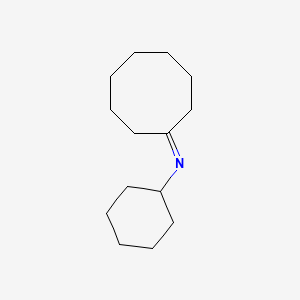
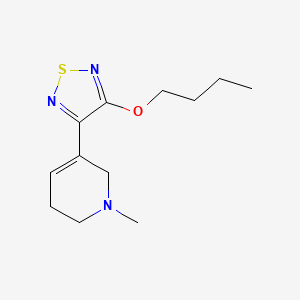
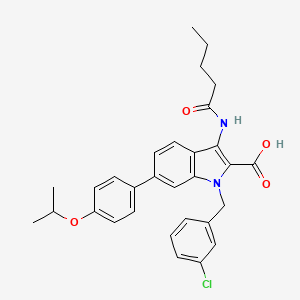
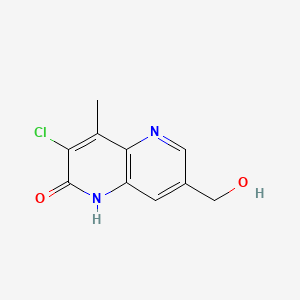
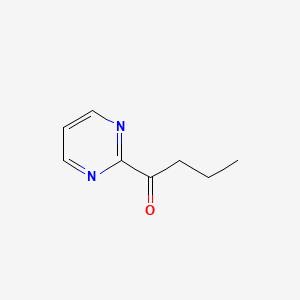
![2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13939629.png)
![3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13939633.png)
